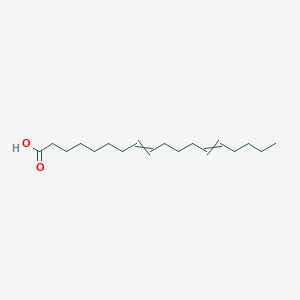

Octadeca-8,13-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

197635-25-9 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-8,13-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20) |

InChI Key |

LBQWDYLLVDXBDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Natural Sources and Biological Origin Diversity

The distribution of octadecadienoic acid isomers is widespread, indicating diverse biosynthetic capabilities among different organisms. Their presence has been confirmed in bacteria, fungi, plants, and as metabolic products in animals.

Microorganisms, including bacteria and fungi, are known sources of various octadecadienoic acid isomers. These compounds are often products of fatty acid metabolism.

A notable example in fungi is the isolation of octadeca-8,11-dienoic acid methylester from the wood-rotting basidiomycete Fistulina hepatica. researchgate.netamanote.com This finding highlights the capability of fungi to produce specific isomers of octadecadienoic acid. Fungal oxylipins, such as 8-hydroxy-octadecadienoic acid, have also been identified and are known to influence gene expression in plants, indicating a role in inter-kingdom communication. mdpi.com

In the bacterial kingdom, certain species have been shown to produce conjugated isomers of linoleic acid. For instance, a study involving 180 strains of common bacterial lung pathogens demonstrated that 12.8% of the strains could significantly elevate the production of the diene conjugated isomer octadeca-9,11-dienoic acid from linoleic acid in vitro. nih.gov Furthermore, the lactic acid bacterium Lacticaseibacillus paracasei has been found to enrich cream with fatty acids including octadeca-9,12-dienoic acid and conjugated linoleic acid. mdpi.com The gut microbiome is also recognized as a significant source of octadecanoid biosynthesis. acs.org

| Compound | Microbial Source | Reference |

|---|---|---|

| Octadeca-8,11-dienoic acid methylester | Fistulina hepatica (Fungus) | researchgate.netamanote.com |

| Octadeca-9,11-dienoic acid | Various bacterial lung pathogens | nih.gov |

| Octadeca-9,12-dienoic acid | Lacticaseibacillus paracasei (Bacterium) | mdpi.com |

| 8-hydroxy-octadecadienoic acid | Fungi (general) | mdpi.com |

Plants are a rich source of diverse fatty acids, including various isomers and derivatives of octadecadienoic acid, which are typically found in leaves, seeds, and oils.

While direct identification of octadeca-8,13-dienoic acid is not prominent in the literature, related compounds have been documented. For example, 8-hydroxyoctadeca-cis-11,14-dienoic acid has been identified as a minor component in the seed oil of Mirabilis jalapa (the four o'clock flower). wikipedia.org Another isomer, 8,12-octadecadienoic acid, has been reported in the plant Ilex integra. nih.gov

Seed oils, in particular, exhibit a wide variety of octadecadienoic acid isomers. The seed oil of Chilopsis linearis contains trans-9-trans-12-octadecadienoic acid, which is estimated to constitute about 15% of the total fatty acids in the oil. researchgate.net In potato tubers, 9-hydroperoxyoctadecadienoic acid, derived from linoleic acid, is the major lipoxygenase product under normal conditions. However, in response to injury or infection, the profile shifts, and metabolites of octadecatrienoic acid become dominant, suggesting a role for these compounds in plant defense. nih.gov

| Compound/Derivative | Plant Source | Tissue/Part | Reference |

|---|---|---|---|

| 8-hydroxyoctadeca-cis-11,14-dienoic acid | Mirabilis jalapa | Seed Oil | wikipedia.org |

| 8,12-octadecadienoic acid | Ilex integra | Not specified | nih.gov |

| trans-9-trans-12-octadecadienoic acid | Chilopsis linearis | Seed Oil | researchgate.net |

| 9-hydroperoxyoctadecadienoic acid | Solanum tuberosum (Potato) | Tuber | nih.gov |

In animal systems, octadecadienoic acids and their derivatives are formed through both enzymatic pathways and non-enzymatic autoxidation of precursor fatty acids like linoleic acid.

A significant finding relevant to this compound is the identification of 8,13-dihydroxy diastereomers as products of linoleic acid autoxidation. acs.org Research has identified four dihydroxy derivatives with conjugated dienes, including two 8,13-diols, which are postulated to be formed from 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). acs.org This points to the existence of metabolic intermediates involving the 8th and 13th carbon positions of the octadecadienoic acid chain in animal tissues.

These octadecanoids are part of a larger class of lipid mediators that are involved in numerous biological processes. nih.gov For instance, 13-Hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, has been studied in ovine atretic follicles, where it acts as a modulator of cellular processes.

Environmental Distribution and Ecological Niches

Beyond their presence within individual organisms, octadecadienoic acids and their derivatives play crucial roles in ecological interactions, acting as signaling molecules.

These compounds are key mediators in inter-kingdom signaling, particularly between plants and fungi. mdpi.com Plant-derived oxylipins, such as hydroperoxides of octadecadienoic acid, can influence fungal development, including spore formation and mycotoxin production. mdpi.com Conversely, fungal oxylipins, including 8-hydroxy-octadecadienoic acid, can affect gene expression in plants, demonstrating a complex, bidirectional chemical communication that shapes their interactions. mdpi.com These octadecanoid-derived compounds are integral to plant defense mechanisms against pathogens and herbivores. nih.gov Their role as signaling molecules defines their ecological niche, not as inert substances, but as active participants in the chemical ecology of their environment.

Biosynthetic Pathways and Enzymology of Octadecadienoic Acids

De Novo Biosynthesis Mechanisms

The precise de novo biosynthetic pathway for Octadeca-8,13-dienoic acid is not extensively detailed in the scientific literature. However, the synthesis of dienoic fatty acids generally proceeds through the coordinated action of desaturase and elongase enzyme systems.

Desaturase and Elongase Systems

The formation of polyunsaturated fatty acids (PUFAs) from saturated precursors is a fundamental process in lipid metabolism. This is achieved through a series of desaturation and elongation reactions. Desaturases are enzymes that introduce double bonds at specific positions in the fatty acyl chain, while elongases are responsible for extending the carbon chain, typically by two carbons at a time.

The synthesis of an 18-carbon dienoic acid like this compound would theoretically start from a shorter saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0). This precursor would undergo a sequence of desaturation and elongation steps. For instance, a Δ9-desaturase could introduce a double bond in stearic acid to form oleic acid (18:1). Subsequent desaturation and/or elongation steps would be necessary to introduce the second double bond at the appropriate position to yield this compound. The specific desaturases and elongases involved in the synthesis of this particular isomer, however, are not well-characterized.

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of genes encoding fatty acid desaturases and elongases is tightly regulated to maintain cellular lipid homeostasis. This regulation occurs primarily at the transcriptional level and is controlled by a network of transcription factors that respond to various nutritional and hormonal signals.

Key transcription factors that govern the expression of fatty acid biosynthetic genes include Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs). SREBP-1c is a major regulator of lipogenesis, and its activation leads to the increased transcription of genes involved in fatty acid synthesis, including desaturases and elongases. Insulin is a potent activator of SREBP-1c, thus promoting fatty acid synthesis in well-fed states.

PPARs, particularly PPARα, play a crucial role in regulating fatty acid oxidation. However, they can also influence the expression of desaturase and elongase genes. For example, long-chain unsaturated fatty acids can act as ligands for PPARs, leading to a feedback mechanism that modulates the expression of the very enzymes involved in their synthesis nih.gov. The specific regulatory elements and transcription factors that control the expression of the enzymes for this compound biosynthesis remain to be elucidated.

Oxidative Metabolism Pathways

Once synthesized, this compound can be further metabolized by various oxidative enzymes to generate a range of biologically active molecules known as oxylipins. These pathways are critical in plant defense signaling and mammalian inflammatory responses.

Lipoxygenase (LOX) Catalysis and Hydroperoxide Formation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system nih.gov. This reaction leads to the formation of fatty acid hydroperoxides. Depending on the specific LOX isoform, oxygen can be inserted at different positions of the fatty acid chain. For an 18-carbon fatty acid like linoleic acid, LOX enzymes can produce either 9-hydroperoxy-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-octadecadienoic acid (13-HPODE) nih.gov.

The catalytic mechanism of LOX involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, which is the rate-limiting step, followed by the insertion of molecular oxygen. While the direct action of LOX on this compound is not specifically detailed, it is plausible that it could serve as a substrate for LOX, leading to the formation of corresponding hydroperoxides.

| Enzyme Family | Substrate (Example) | Primary Products (Example) | Reference |

| Lipoxygenase (LOX) | Linoleic acid (18:2n-6) | 9-hydroperoxy-octadecadienoic acid (9-HPODE), 13-hydroperoxy-octadecadienoic acid (13-HPODE) | nih.gov |

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Involvement

The hydroperoxides generated by LOX can be further metabolized by other enzymes in the oxylipin pathway. Allene oxide synthase (AOS), a cytochrome P450 enzyme of the CYP74A family, catalyzes the dehydration of fatty acid hydroperoxides to form unstable allene oxides oup.comresearchgate.net. For instance, 13-hydroperoxy-octadecatrienoic acid (13-HPOT), derived from α-linolenic acid, is converted by AOS to an unstable epoxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid oup.comresearchgate.net.

This allene oxide is a key intermediate in the biosynthesis of jasmonates, a class of plant hormones. The allene oxide can be cyclized by the enzyme allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), the precursor to jasmonic acid oup.commdpi.com. In the absence of AOC, the unstable allene oxide can spontaneously hydrolyze to form α- and γ-ketols oup.com. The maize AOC, for example, specifically accepts 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid but not 12,13(S)-epoxy-9(Z),11-octadecadienoic acid as a substrate, indicating substrate specificity in this pathway oup.com.

| Enzyme | Substrate (Example) | Product (Example) | Reference |

| Allene Oxide Synthase (AOS) | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (allene oxide) | oup.comresearchgate.net |

| Allene Oxide Cyclase (AOC) | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid | 12-oxo-phytodienoic acid (OPDA) | oup.commdpi.com |

Cytochrome P450 (CYP) Monooxygenases and Epoxy-Alcohol Synthases

Cytochrome P450 (CYP) monooxygenases are a large and diverse superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates, including fatty acids researchgate.net. In the context of fatty acid metabolism, CYPs can perform various reactions, including hydroxylation and epoxidation glpbio.com. CYP epoxygenases can convert polyunsaturated fatty acids to their corresponding epoxides. For example, linoleic acid can be metabolized by CYP enzymes to form 9,10-epoxyoctadecenoic acid and 12,13-epoxyoctadecenoic acid nih.gov.

Another class of enzymes involved in the metabolism of fatty acid hydroperoxides are the epoxy-alcohol synthases (EAS). These enzymes, which can also be members of the CYP74 family, convert hydroperoxides into epoxy alcohols nih.gov. For instance, in potato leaves, linoleic acid 9(S)-hydroperoxide is metabolized by a particle-bound epoxy alcohol synthase activity into epoxy alcohols nih.gov. Some CYP74 enzymes have been shown to possess dual hydroperoxide lyase/epoxyalcohol synthase activity, indicating a branching of the metabolic pathway at the level of the hydroperoxide substrate.

| Enzyme Family | Reaction Type | Substrate (Example) | Product (Example) | Reference |

| Cytochrome P450 (CYP) Monooxygenases | Epoxidation | Linoleic acid | 9,10-epoxyoctadecenoic acid, 12,13-epoxyoctadecenoic acid | nih.gov |

| Epoxy-alcohol Synthase (EAS) | Epoxy alcohol formation | Linoleic acid 9(S)-hydroperoxide | Epoxy alcohols | nih.gov |

Hydroxy Fatty Acid Dehydrogenase Activities

The biosynthesis and transformation of octadecadienoic acids involve several enzymatic steps, with hydroxy fatty acid dehydrogenases playing a crucial role in the conversion of hydroxylated fatty acids to their keto forms. These enzymes are pivotal in the metabolic pathways of various oxidized linoleic acid metabolites.

For instance, 13-hydroxyoctadecadienoic acid (13-HODE), a well-studied isomer, is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) by an NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This enzyme, which has been partially purified from rat colon, is instrumental in the metabolism of oxidized linoleic acid. lipidmaps.org Similarly, 9-hydroxyoctadecadienoic acid (9-HODE) can be metabolized into its corresponding oxo-derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE), potentially by the same dehydrogenase that acts on 13-HODE. nih.govwikipedia.org The enzyme exhibits a narrow substrate specificity but is capable of acting on both 9-HODE and 13-HODE. nih.gov

In the context of microbial metabolism, a dehydrogenase from Lactobacillus plantarum, designated CLA-DH, is responsible for the dehydrogenation of hydroxy fatty acids to generate their corresponding oxo fatty acids. researchgate.netkyoto-u.ac.jp For example, CLA-DH converts 10-hydroxy-cis-12-octadecenoic acid (HYA) to 10-oxo-cis-12-octadecenoic acid (KetoA). researchgate.netkyoto-u.ac.jp This activity is a key part of a larger polyunsaturated fatty acid saturation pathway found in these bacteria. kyoto-u.ac.jp The oxidation of monohydroxyls to ketones is a common step in the metabolism of stable lipoxygenase (LOX) metabolites. nih.gov

Table 1: Hydroxy Fatty Acid Dehydrogenase Substrates and Products

| Enzyme/Organism | Substrate | Product |

|---|---|---|

| 13-HODE Dehydrogenase (rat colon) | 13-hydroxyoctadecadienoic acid (13-HODE) | 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) |

| Putative Dehydrogenase | 9-hydroxyoctadecadienoic acid (9-HODE) | 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE) |

| CLA-DH (Lactobacillus plantarum) | 10-hydroxy-cis-12-octadecenoic acid (HYA) | 10-oxo-cis-12-octadecenoic acid (KetoA) |

Microbial Biotransformation and Metabolic Engineering

Microorganisms, particularly bacteria, are capable of transforming unsaturated fatty acids into a diverse array of value-added products, including various isomers of octadecadienoic acid. dss.go.thusda.gov This biotransformation potential has spurred interest in using metabolic engineering to create microbial cell factories for the targeted production of these compounds. nih.govresearchgate.netsemanticscholar.orgtaylorfrancis.com

Pseudomonas aeruginosa is a notable bacterium known for its ability to convert unsaturated fatty acids into mono-, di-, and tri-hydroxy fatty acids. dss.go.thresearchgate.net For example, P. aeruginosa strain PR3 efficiently converts oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid. dss.go.thresearchgate.net While this particular strain did not show activity on linoleic acid, other microbes like Clavibacter sp. ALA2 can convert linoleic acid into novel trihydroxy and epoxy fatty acids. usda.govacs.org The development of genetically modified lactic acid bacteria (LAB) is a promising avenue for producing novel fermented foods with functional properties derived from altered fatty acid metabolism. taylorfrancis.com

Pathways in Lactic Acid Bacteria and Other Microorganisms

Lactic acid bacteria (LAB), such as Lactobacillus plantarum, possess unique metabolic pathways for the saturation of polyunsaturated fatty acids, which are absent in mammals. researchgate.net These pathways generate a variety of intermediates, including hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids. researchgate.netniph.go.jpjsbms.jp

The metabolism in L. plantarum involves a series of enzymes that convert linoleic acid into various octadecadienoic acid derivatives:

CLA-HY (Hydratase): Converts linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA). researchgate.netniph.go.jp

CLA-DH (Dehydrogenase): Oxidizes HYA to 10-oxo-cis-12-octadecenoic acid (KetoA). researchgate.netniph.go.jp

CLA-DC (Isomerase): Further metabolizes KetoA to 10-oxo-trans-11-octadecenoic acid (KetoC). researchgate.net

CLA-ER (Reductase): Can metabolize KetoC to 10-oxo-octadecanoic acid (KetoB). researchgate.net

This saturation metabolism is considered a detoxification mechanism for the bacteria. jsbms.jp The presence of these metabolites, particularly hydroxy fatty acids, is significantly higher in mice with normal gut microbiota compared to germ-free mice, indicating the microbial origin of these compounds. niph.go.jp

Other microorganisms also exhibit significant biotransformation capabilities. Eighteen different strains of Pseudomonas aeruginosa were shown to convert oleic acid into 10-hydroxy-8(E)-octadecenoic acid (HOD) and 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), demonstrating varying levels of production activity among strains. nih.gov

Table 2: Microbial Biotransformation of C18 Fatty Acids

| Microorganism | Substrate Fatty Acid | Key Products |

|---|---|---|

| Lactobacillus plantarum | Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid, 10-oxo-cis-12-octadecenoic acid |

| Pseudomonas aeruginosa | Oleic acid | 7,10-dihydroxy-8(E)-octadecenoic acid, 10-hydroxy-8(E)-octadecenoic acid |

| Clavibacter sp. ALA2 | Linoleic acid | 12,13,17-trihydroxy-9(Z)-octadecenoic acid |

Directed Evolution and Strain Optimization for Specific Octadecadienoic Acid Production

To enhance the microbial production of specific octadecadienoic acids, metabolic engineering is often combined with directed evolution and strain optimization strategies. Directed evolution mimics natural selection in a laboratory setting to engineer enzymes with improved or novel activities. rcsb.orgwikipedia.org This process involves iterative rounds of creating gene mutations, followed by screening or selection for variants with the desired function. wikipedia.org

Directed evolution can be a powerful tool for altering enzyme properties such as substrate specificity, activity under industrial conditions, and stereoselectivity. nih.govocl-journal.org For example, a cytochrome P450 fatty acid hydroxylase was successfully converted into a propane (B168953) hydroxylase, an activity not present in the native enzyme, through directed evolution. nih.gov This approach often begins by identifying an enzyme with weak activity for the desired reaction and then subjecting it to cycles of mutation and selection to enhance that activity. rcsb.org

Strain optimization involves modifying fermentation conditions to maximize product yield. Key parameters that can be optimized include culture time, temperature, inoculum amount, inducer concentration, and the addition of specific ions like MnCl₂. researchgate.netmdpi.compreprints.org For instance, in the biocatalytic synthesis of trans-2-decenoic acid by engineered E. coli, optimizing these factors led to a more than two-fold increase in production, from 0.940 g/L to 1.982 g/L. mdpi.compreprints.org Such optimization strategies are critical for developing scalable production processes for fatty acid derivatives. nih.gov By combining the engineering of key enzymes through directed evolution with the optimization of fermentation conditions, it is possible to develop robust microbial strains for the high-yield production of specific octadecadienoic acid isomers.

Biological Roles and Mechanistic Insights

Modulation of Cellular Signaling Pathways

Octadeca-8,13-dienoic acid and its derivatives have been shown to exert significant influence over several key cellular signaling pathways, thereby affecting inflammatory responses and cellular homeostasis.

While direct studies on the interaction of this compound with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Transient Receptor Potential Vanilloid 1 (TRPV1), and G-protein coupled receptor 132 (GPR132) are limited, research on structurally related fatty acids provides valuable insights.

A derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been noted for its antioxidant properties and its role as a PPARα agonist. PPARs are critical ligand-activated transcription factors that regulate genes involved in energy homeostasis. Specifically, PPARγ is involved in adipocyte differentiation, glucose homeostasis, and inflammation. Oxidized linoleic acid metabolites, a category that includes derivatives of octadecadienoic acid, are recognized as natural ligands for PPARs. For instance, 13-S-hydroxyoctadecenoic acid (13(S)-HODE), another related compound, can activate PPARγ.

Regarding TRPV1, a channel involved in pain and heat sensation, various endogenous lipids have been identified as modulators. While a direct interaction with this compound has not been detailed, its derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are considered potential endogenous ligands for TRPV1.

GPR132, also known as G2A, is a receptor for oxidized free fatty acids, such as 9-HODE. This suggests a potential for this compound or its metabolites to interact with this receptor, which is implicated in apoptosis and the G2/M cell cycle checkpoint.

A significant body of research, primarily on the derivative 13-KODE, highlights the modulation of key transcription factors involved in inflammation and oxidative stress.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on lipopolysaccharide (LPS)-stimulated murine macrophages have demonstrated that 13-KODE can inhibit the nuclear translocation of the NF-κB p65 subunit. This inhibition prevents the transcription of pro-inflammatory genes, thereby suppressing the inflammatory cascade.

Conversely, Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the antioxidant response. The same studies have shown that 13-KODE can increase the expression of Nrf2, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). This dual action of inhibiting pro-inflammatory NF-κB and activating antioxidant Nrf2 pathways underscores the potent anti-inflammatory and cytoprotective effects of this octadecadienoic acid derivative.

Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules that regulate a wide range of cellular processes, including inflammation. Research has shown that 13-KODE effectively suppresses the LPS-induced phosphorylation of key MAPKs, including p38, ERK1/2, and JNK, in RAW 264.7 macrophage cells. By inhibiting the activation of these kinases, 13-KODE further contributes to the downregulation of the inflammatory response.

Influence on Membrane Fluidity and Lipid Microdomains

Changes in membrane fluidity can have profound effects on the function of membrane-bound proteins and the formation of lipid microdomains, also known as lipid rafts. These specialized membrane regions are enriched in certain lipids and proteins and play important roles in signal transduction. The incorporation of polyunsaturated fatty acids into membrane phospholipids (B1166683) can alter the composition and stability of these microdomains.

Roles in Inter-species Chemical Communication and Defense Mechanisms

The roles of octadecanoids, the class of molecules to which this compound belongs, are well-documented in plant signaling and defense. However, there is a notable lack of specific research into the role of this compound in inter-species chemical communication and defense mechanisms in other organisms. A methyl ester derivative, octadeca-8,11-dienoic acid methylester, isolated from the mushroom Fistulina hepatica, showed very low antimicrobial activity.

Investigations into Immunomodulatory Functions in Model Systems (excluding human clinical trials)

The immunomodulatory properties of octadecadienoic acid derivatives have been primarily investigated in in vitro model systems, particularly using murine macrophage cell lines. These studies have consistently demonstrated the anti-inflammatory effects of 13-KODE.

Engagement in Antioxidant and Pro-oxidant Balancing Mechanisms

The involvement of this compound and its related isomers in the intricate balance between antioxidant and pro-oxidant states is primarily dictated by their nature as polyunsaturated fatty acids (PUFAs). While direct research on the specific 8,13-isomer is limited, the broader class of octadecadienoic acids, particularly linoleic acid (9,12-octadecadienoic acid), serves as a crucial substrate in processes of lipid peroxidation, generating a cascade of bioactive oxidized metabolites. These metabolites, including hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs or oxoODEs), are central to the cellular response to oxidative stress, acting as both markers and mediators of redox-regulated activities.

The dual role of these compounds is evident in their contribution to both the propagation of oxidative damage and the activation of cellular antioxidant defenses. Under conditions of oxidative stress, non-enzymatic oxidation of linoleic acid by free radicals or singlet oxygen leads to the formation of various HODE isomers. wikipedia.orgwikipedia.org This process is a hallmark of lipid peroxidation, a key pro-oxidant mechanism implicated in cellular damage. Conversely, specific oxidized metabolites can trigger protective antioxidant pathways. For example, certain derivatives can activate the antioxidant response element (ARE), a critical regulatory sequence in the promoter of numerous cytoprotective genes. nih.gov

The enzymatic production of these metabolites by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes adds another layer of complexity. unc.edu These pathways can generate stereospecific isomers with distinct biological activities that can either promote or resolve inflammation and oxidative stress. nih.gov Therefore, the engagement of octadecadienoic acids in redox balancing is a dynamic process influenced by the specific isomer, the method of oxidation (enzymatic vs. non-enzymatic), and the cellular context.

Detailed Research Findings

Research into the oxidized metabolites of octadecadienoic acids has uncovered their significant roles in various physiological and pathological states associated with oxidative stress.

Pro-oxidant Indicators and Mediators:

Markers of Lipid Peroxidation: The presence of 9-HODE and 13-HODE is widely considered an excellent marker for lipid peroxidation and oxidative stress in vivo. nih.govgrafiati.com Increased levels of HODEs are found in conditions associated with heightened oxidative stress, such as atherosclerosis, diabetes, and chronic hepatitis C. nih.govnih.gov In patients with chronic hepatitis C, plasma concentrations of total HODE (tHODE) were significantly higher than in healthy controls and correlated with markers of liver damage. nih.gov

Formation during Oxidative Stress: Both free radical and singlet oxygen oxidation of linoleic acid produce a range of 13-HODE and 9-HODE metabolites. wikipedia.org These non-enzymatic reactions are significant contributors to the pool of HODEs in tissues undergoing oxidative stress, including inflammatory sites and atherosclerotic plaques. wikipedia.org The process of lipid peroxidation involves distinct phases of initiation, propagation, and termination, where fatty acid radicals react with molecular oxygen to form hydroperoxide products, the precursors to HODEs. nih.gov

Antioxidant and Cytoprotective Responses:

Activation of Antioxidant Pathways: While often viewed as markers of damage, specific oxidized metabolites can initiate protective cellular responses. The epoxy-keto derivative of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to be a potent activator of the antioxidant response element (ARE). nih.gov This activation leads to the induced expression of cytoprotective genes regulated by the NRF2 transcription factor. nih.gov Other keto derivatives, such as 13-oxo-ODE and 9-oxo-ODE, also activate the ARE, albeit to a lesser extent. nih.gov

Anti-inflammatory and ROS-Reducing Effects: The keto-derivative (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has demonstrated significant antioxidant activity. In studies using lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE significantly reduced the production of reactive oxygen species (ROS). mdpi.com This effect was associated with the upregulation of the Nrf2/heme oxygenase 1 (HO-1) signaling pathway, a key component of the cellular antioxidant defense system. mdpi.com

The following table summarizes key research findings on the role of various octadecadienoic acid derivatives in antioxidant and pro-oxidant mechanisms.

| Compound | Biological Context | Observed Effect | Mechanism/Role | Citation |

|---|---|---|---|---|

| 9-HODE and 13-HODE | General Oxidative Stress | Serve as markers of lipid peroxidation. | Stable end-products of non-enzymatic and enzymatic linoleic acid oxidation. | wikipedia.orgnih.govnih.gov |

| 13-KODE ((9Z,11E)-13-Oxooctadeca-9,11-dienoic acid) | LPS-stimulated Macrophages | Reduced production of reactive oxygen species (ROS). | Antioxidant effect via activation of the Nrf2/HO-1 signaling pathway. | mdpi.com |

| EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) | Neuroblastoma Cells and Cortical Neurons | Strongly activates the antioxidant response element (ARE). | Pro-oxidant derived metabolite triggers a key antioxidant/cytoprotective gene expression pathway. | nih.gov |

| 9-oxo-ODA (9-oxo-10(E),12(E)-octadecadienoic acid) | Mouse Primary Hepatocytes | Decreased triglyceride accumulation. | Acts as a potent PPARα agonist, promoting fatty acid oxidation. While not directly an antioxidant mechanism, it modulates lipid metabolism which is often linked to oxidative stress. | researchgate.net |

| Total HODEs (tHODEs) | Chronic Hepatitis C Patients | Plasma and erythrocyte levels were significantly higher than in healthy controls. | Indicates systemic oxidative stress and correlates with the severity of liver damage. | nih.gov |

Advanced Analytical Methodologies for Octadecadienoic Acid Research

High-Resolution Chromatographic Techniques for Isomer Separation and Quantification

High-resolution chromatography is fundamental in distinguishing and quantifying the diverse isomers of octadecadienoic acid present in complex biological matrices. The choice of technique often depends on the specific research question, whether it is the separation of geometric isomers, positional isomers, or the quantification of specific isomers in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including octadecadienoic acids. Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). This process not only improves chromatographic resolution but also enhances ionization efficiency in the mass spectrometer.

The derivatization process is critical for successful GC-MS analysis. Various reagents can be employed, each with its own advantages and potential for artifact formation. Common derivatization methods include:

Acid-catalyzed esterification: Using reagents like methanolic HCl or BF3-methanol.

Base-catalyzed transesterification: For fatty acids present in complex lipids like triglycerides.

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters, which are also volatile and suitable for GC-MS analysis.

Once derivatized, the FAMEs are separated on a capillary GC column, typically with a polar stationary phase, which allows for the separation of isomers based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the specific octadecadienoic acid isomer. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification and quantification of the analyte. For instance, the analysis of bioactive compounds in various natural extracts frequently employs GC-MS to identify and quantify fatty acids like 9,12-octadecadienoic acid ijpras.comgrafiati.com.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Derivative Formed | Key Advantages |

| Methanolic HCl | Fatty Acid Methyl Ester (FAME) | Well-established, effective for free fatty acids. |

| Boron trifluoride-methanol (BF3-methanol) | Fatty Acid Methyl Ester (FAME) | Rapid reaction, suitable for a wide range of fatty acids. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Produces stable derivatives, good for complex mixtures. |

| Diazomethane | Fatty Acid Methyl Ester (FAME) | Fast and quantitative, but hazardous to use. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for lipid analysis. A key advantage of LC-MS is that it often does not require derivatization, allowing for the analysis of free fatty acids in their native form. Reversed-phase LC is commonly used, where separation is based on the hydrophobicity of the molecules.

The coupling of LC with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the octadecadienoic acid of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological samples.

A further advancement in the separation of lipid isomers is the integration of Differential Ion Mobility Spectrometry (DMS) with LC-MS/MS. DMS, also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), separates ions in the gas phase based on their different mobilities in a high- and low-electric field. This additional dimension of separation can resolve isomers that are difficult to separate by chromatography alone. The combination of LC, DMS, and MS/MS provides a multi-dimensional analytical platform capable of resolving complex mixtures of octadecadienoic acid isomers, including structural and stereoisomers nih.govfrontiersin.orgacs.orgnih.govresearchgate.net. This is particularly valuable in lipidomics, where the presence of numerous isomers can complicate analysis nih.govfrontiersin.orgacs.orgnih.gov.

For the specific challenge of separating conjugated dienic isomers of octadecadienoic acid, such as conjugated linoleic acid (CLA) isomers, silver-ion chromatography is an exceptionally powerful technique. This method utilizes the ability of silver ions (Ag+) to form reversible charge-transfer complexes with the π-electrons of double bonds.

The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds in the fatty acid. This allows for the separation of isomers that are often inseparable by other chromatographic methods. Silver-ion chromatography can be performed in various formats, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE).

In Ag+-HPLC, a column packed with a silica-based support impregnated with silver ions is used. The separation is typically achieved using a non-polar mobile phase. The elution order of conjugated octadecadienoic acid isomers is generally as follows:

trans,trans isomers elute first.

cis,trans and trans,cis isomers elute next.

cis,cis isomers are the most retained.

Within each geometric group, positional isomers can also be separated. Following separation by Ag+-HPLC, the collected fractions can be further analyzed by other techniques like GC-MS to confirm the identity of the isomers nih.govproquest.com. This technique has proven invaluable in the analysis of CLA isomers in various food and biological samples nih.govproquest.comtaylorfrancis.com.

Table 2: Elution Order of Conjugated Octadecadienoic Acid Isomers in Silver-Ion Chromatography

| Isomer Geometry | Relative Retention |

| trans,trans | Weakest |

| cis,trans / trans,cis | Intermediate |

| cis,cis | Strongest |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives and Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including complex derivatives and stereoisomers of octadeca-8,13-dienoic acid. Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in a molecule.

Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information about the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise determination of the molecule's structure.

For complex derivatives and stereoisomers of this compound, advanced NMR techniques are often employed:

2D NMR techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in the molecule, which is crucial for determining the exact structure of complex derivatives.

NOE (Nuclear Overhauser Effect) experiments: These experiments provide information about the spatial proximity of atoms, which is essential for determining the stereochemistry (e.g., cis/trans geometry of double bonds) of the molecule.

Chiral derivatizing agents or chiral solvating agents: These can be used to differentiate between enantiomers in an NMR spectrum, allowing for the determination of enantiomeric purity.

NMR spectroscopy is a non-destructive technique, which allows the sample to be recovered for further analysis. It is a powerful tool for the unambiguous identification of novel derivatives of this compound and for confirming the stereochemistry of its various isomers nih.govresearchgate.netresearchgate.netwikipedia.org.

Isotopic Labeling Strategies for Metabolic Flux and Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of this compound, stable isotopes, most commonly carbon-13 (¹³C), are incorporated into the molecule. This "labeled" fatty acid is then introduced to cells or organisms, and its metabolic products are tracked over time.

The general workflow for an isotopic labeling experiment involves:

Synthesis or acquisition of the labeled compound: this compound is synthesized with ¹³C atoms at specific positions or is uniformly labeled (U-¹³C).

Incubation with the biological system: The labeled fatty acid is added to cell cultures or administered to an organism.

Sample collection and analysis: At various time points, samples are collected, and the metabolites are extracted.

Detection of labeled metabolites: Mass spectrometry (GC-MS or LC-MS) is used to detect the incorporation of the ¹³C label into downstream metabolites. The increase in mass due to the presence of ¹³C allows for the differentiation between labeled and unlabeled molecules.

By analyzing the pattern and extent of ¹³C incorporation into various metabolites, researchers can elucidate the metabolic pathways through which this compound is processed. This can provide insights into:

Beta-oxidation: The breakdown of the fatty acid for energy production.

Incorporation into complex lipids: Such as phospholipids (B1166683), triglycerides, and cholesterol esters.

Conversion to other bioactive molecules: Such as eicosanoids or other signaling molecules.

Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. This provides a dynamic view of cellular metabolism and can reveal how metabolic pathways are altered in response to different conditions. ¹³C-based metabolic flux analysis is a valuable tool for understanding the precise role of this compound in cellular metabolism nih.govphysiology.orgresearchgate.netnih.govoup.com.

Bioanalytical Techniques for In Vitro and Ex Vivo Sample Analysis

The analysis of this compound in in vitro (e.g., cell cultures) and ex vivo (e.g., tissue samples) models requires robust bioanalytical methods that can accurately and precisely quantify the analyte in complex biological matrices.

A typical bioanalytical workflow includes:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-liquid extraction (LLE): Using organic solvents to extract the fatty acids from the aqueous biological matrix.

Solid-phase extraction (SPE): Using a solid sorbent to selectively retain and then elute the fatty acids.

Protein precipitation: Using solvents like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, which can then be removed by centrifugation.

Analytical Method: The choice of analytical method depends on the required sensitivity, selectivity, and throughput. LC-MS/MS is often the method of choice for bioanalytical applications due to its high sensitivity and specificity.

Method Validation: To ensure the reliability of the results, the bioanalytical method must be thoroughly validated according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

Linearity and Range: The concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Matrix Effect: The influence of the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Validated bioanalytical methods are essential for a wide range of studies, including pharmacokinetic studies, cell-based assays to investigate the biological activity of this compound, and studies to measure its endogenous levels in tissues and biological fluids mdpi.comjournalofappliedbioanalysis.com.

Chemical Synthesis and Derivatization Strategies

Total and Stereoselective Synthesis of Octadecadienoic Acid Isomers

The precise arrangement of double bonds in octadecadienoic acid isomers is critical to their biological activity, making stereoselective synthesis a key area of research. Methodologies have been developed that allow for the controlled construction of specific geometric isomers (Z/E).

One established strategy for synthesizing unsaturated acids with specific stereochemistry involves multi-step chemical reactions. For instance, the synthesis of conjugated linoleic acid isomers often employs palladium-catalyzed cross-coupling reactions and stereoselective Wittig reactions to control the geometry of the double bonds. A synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, a related polyunsaturated fatty acid, was achieved in seven steps starting from 1-heptyne. nih.gov This route utilized a palladium-catalyzed cross-coupling, a Grignard reaction, and a stereoselective Wittig reaction to construct the dienyne intermediate, followed by a stereocontrolled reduction of the triple bond. nih.gov

Another powerful approach for the Z-stereoselective synthesis of unsaturated acids containing a 1Z,5Z,9Z-triene system uses a titanium-catalyzed cross-coupling reaction of oxygen-containing and aliphatic 1,2-dienes as the key step. mdpi.comresearchgate.net This method has been successfully applied to produce various trienoic acids in good yields (61-64%). mdpi.com Large-scale preparations of specific isotopically labeled isomers, such as (9Z, 12E)-[1-(13)C]-octadeca-9,12-dienoic acid, have also been reported, enabling detailed metabolic studies. nih.gov These syntheses often start from commercially available materials like 7-bromo-heptan-1-ol and involve the creation of bromo precursors via copper-catalyzed couplings, followed by conversion to the final fatty acid through nitrile derivatives. nih.gov

Table 1: Key Reactions in Stereoselective Synthesis of Octadecadienoic Acid Isomers and Related Compounds

| Reaction Type | Reagents/Catalysts | Purpose | Reference |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, 1-heptyne, (E)-1,2-dichloro-ethene | Formation of C-C bonds to build the carbon skeleton. | nih.gov |

| Wittig Reaction | Triphenylphosphonium ylides, Aldehydes | Stereoselective formation of C=C double bonds (often Z-selective). | nih.gov |

| Ti-Catalyzed Cross-Coupling | Titanium catalyst, 1,2-dienes | Z-stereoselective synthesis of 1Z,5Z,9Z-triene systems. | mdpi.comresearchgate.net |

| Copper-Catalyzed Coupling | Copper catalyst | Synthesis of bromo precursors for isotopic labeling. | nih.gov |

Enzymatic Synthesis and Biocatalytic Approaches for Production

Biocatalytic methods offer a green and highly specific alternative to chemical synthesis for producing octadecadienoic acids and their derivatives. These processes utilize enzymes or whole-cell systems to catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.govmdpi.com

A key pathway in biology for the formation of related oxygenated derivatives is the octadecanoid pathway, which involves a series of enzymatic conversions. nih.govoup.com Enzymes such as lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and allene oxide cyclases (AOC) are central to the biosynthesis of these compounds in plants. oup.com For example, LOX enzymes can convert linoleic acid into hydroperoxy-octadecadienoic acids (HpODEs), which are precursors to many other derivatives. grafiati.com

Recombinant microorganisms have been engineered for the specific production of hydroxy fatty acids. For instance, recombinant Escherichia coli cells expressing linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus have been used to produce 13-hydroxy-9,15(Z,Z)-octadecadienoic acid (13-HODE) from α-linolenic acid. researchgate.net Optimization of this process using permeabilized cells resulted in a production of 7.5 g/L of 13-HODE after 6 hours, achieving a 50% conversion yield. researchgate.net Biocatalytic cascades, which involve multiple enzymatic steps, are also being developed for the production of valuable dicarboxylic acids like sebacic acid from oleic acid, demonstrating the potential for complex multi-step syntheses in vitro. mdpi.com

Table 2: Optimized Conditions for Biocatalytic Production of 13-HODE

| Parameter | Optimal Condition |

| pH | 6.0 |

| Temperature | 40 °C |

| Co-solvent | 7.5% (v/v) methanol (B129727) |

| Cell Concentration (permeabilized) | 60 g/l |

| Substrate Concentration (α-linolenic acid) | 15 g/l |

| Result | |

| Product Concentration (13-HODE) | 7.5 g/l |

| Volumetric Productivity | 1.25 g/l/h |

| Source: Adapted from research on recombinant E. coli expressing Lactobacillus acidophilus 13-hydratase. researchgate.net |

Preparation of Structural Analogs and Biological Probes

To investigate the mechanisms of action and metabolic fate of octadeca-8,13-dienoic acid, structural analogs and biological probes are essential tools. These modified molecules can help identify binding partners, elucidate metabolic pathways, and serve as standards for analytical detection.

Isotopically labeled analogs are a common type of biological probe. For example, [1-(14)C]-radiolabeled analogs of octadecatrienoic acids have been synthesized to study their metabolic fate. nih.gov The synthesis involves introducing the radiolabel in the final step, typically through carbonation with (14)CO2. nih.gov Similarly, stable isotope-labeled ([1-(13)C]) versions of octadecadienoic acid isomers have been prepared on a large scale for human metabolism studies. nih.gov

Other types of probes include molecules modified with reporter groups such as fluorescent tags or photoaffinity labels. The design and synthesis of diazide-containing probes, for example, allow for photoaffinity labeling experiments to identify protein targets within cells. nih.gov While not specifically reported for this compound, these synthetic strategies, which often involve multi-step routes to build a core structure followed by the attachment of a functional moiety, are broadly applicable. nih.govnih.gov The synthesis of such probes requires careful planning to ensure that the modification does not significantly alter the biological activity of the parent molecule.

Synthesis of Oxygenated Derivatives (e.g., Hydroxy-, Oxo-, Epoxy-Octadecadienoic Acids) for Mechanistic Studies

Oxygenated derivatives of polyunsaturated fatty acids, collectively known as octadecanoids or oxylipins, are key signaling molecules and markers of oxidative stress. nih.govnih.govacs.org Their synthesis is crucial for studying their roles in various biological processes. These derivatives include hydroxy (HODE), oxo (KODE or oxo-ODE), and epoxy (EpOME) forms. nih.gov

Hydroxy-Octadecadienoic Acids (HODEs): HODEs are produced enzymatically by lipoxygenases (LOX) or cyclooxygenases (COX), or non-enzymatically through autoxidation. nih.govacs.org The initial step is often the formation of an unstable hydroperoxy-octadecadienoic acid (HpODE), which is then rapidly reduced to the more stable HODE. nih.gov

Oxo-Octadecadienoic Acids (KODEs): These keto derivatives are typically formed from HODE precursors. For example, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) is derived from 13-HODE through the action of hydroxy fatty acid dehydrogenase. nih.gov Chemical synthesis of 13-KODE can also be achieved by the oxidation of (9Z,11E)-13-(S)-hydroxy-octadeca-9,11-dienoic acid. researchgate.net

Epoxy-Octadecadienoic Acids: The synthesis of epoxy derivatives can be accomplished through various chemical routes. Key strategies include the Sharpless enantioselective epoxidation to install the oxirane ring with specific stereochemistry. mdpi.com A total synthesis of racemic 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate was achieved starting from methyl 9-hydroxy nonanoate, which was first oxidized to the corresponding aldehyde using Dess-Martin periodinane. nih.gov Furan fatty acids, a type of cyclic epoxy derivative, can be synthesized from dihydroxy fatty acids via a simple one-step heat treatment. researchgate.net

Table 3: Classes of Oxygenated Derivatives and Their Precursors

| Derivative Class | Common Abbreviation | Precursor(s) | Key Enzymes/Reactions | Reference |

| Hydroxy-octadecadienoic acid | HODE | Linoleic acid, HpODE | Lipoxygenase (LOX), Cyclooxygenase (COX), Reduction | nih.govacs.org |

| Oxo-octadecadienoic acid | KODE, oxo-ODE | HODE | Hydroxy fatty acid dehydrogenase, Chemical oxidation | nih.govresearchgate.net |

| Epoxy-octadecadienoic acid | EpOME | Polyunsaturated fatty acids | Sharpless epoxidation, Peroxidation | mdpi.comnih.gov |

| Dihydroxy-octadecadienoic acid | di-HODE | HpODE, Epoxy-alcohols | Hydrolysis of epoxides | acs.org |

Ecological and Evolutionary Perspectives

Functional Roles in Plant-Herbivore and Plant-Pathogen Interactions

Octadeca-8,13-dienoic acid is a member of the octadecanoid family of fatty acids, which are centrally involved in plant defense signaling. These C18 polyunsaturated fatty acids are precursors to a class of phytohormones known as jasmonates, which play a critical role in mediating responses to a wide range of biotic stresses, including insect herbivory and pathogen attacks. mdpi.comacs.org The functional significance of octadecadienoic acids in these interactions is primarily linked to their conversion into signaling molecules that regulate the expression of defense-related genes.

Upon tissue damage caused by herbivores or the recognition of pathogen-associated molecular patterns, a signaling cascade is initiated that leads to the release of octadecadienoic acids from membrane lipids. These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes, initiating the octadecanoid pathway. oup.comnih.gov This pathway leads to the synthesis of various oxylipins, including the key signaling molecule 12-oxo-phytodienoic acid (OPDA), which is subsequently converted to jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). mdpi.comnih.gov

The accumulation of these jasmonates triggers a massive reprogramming of the plant's transcriptome, leading to the production of a diverse array of chemical and physical defenses. These include the synthesis of toxic secondary metabolites, anti-feedant proteins, and volatile organic compounds that can attract natural enemies of the herbivores. uni-muenchen.de For instance, in response to herbivory, the octadecanoid pathway is activated, leading to the production of compounds that deter further feeding. mdpi.com Similarly, in plant-pathogen interactions, jasmonates can induce systemic acquired resistance, a state of heightened immunity in tissues distant from the initial infection site. nih.gov

While the general role of the octadecanoid pathway is well-established, the specific functions of different octadecadienoic acid isomers, such as this compound, are less clear. It is understood that different isomers can be precursors to distinct sets of oxylipins with potentially different signaling specificities. researchgate.net Research on potato tubers has shown a differential formation of octadecadienoic and octadecatrienoic acid-derived metabolites in response to injury and infection, suggesting that specific oxylipins are involved in mediating distinct defense responses. nih.gov

Table 1: Functional Roles of Octadecanoid Pathway Components in Plant Defense

| Component | Function in Plant-Herbivore Interactions | Function in Plant-Pathogen Interactions |

|---|---|---|

| Octadecadienoic Acids | Precursors to defense signaling molecules. oup.com | Precursors to signaling molecules that induce systemic resistance. nih.gov |

| Lipoxygenase (LOX) | Initiates the octadecanoid pathway upon tissue damage. mdpi.com | Activated by pathogen elicitors to produce hydroperoxides. nih.gov |

| 12-oxo-phytodienoic acid (OPDA) | A key signaling molecule in the jasmonate pathway. nih.gov | Can induce defense gene expression independently of jasmonic acid. uni-muenchen.de |

| Jasmonic Acid (JA) | Regulates the synthesis of anti-feedant compounds. mdpi.com | Mediates the expression of pathogenesis-related proteins. nih.gov |

| Jasmonoyl-isoleucine (JA-Ile) | The primary bioactive form of jasmonate that triggers defense responses. mdpi.com | Binds to the COI1 receptor to initiate downstream signaling. |

Significance in Marine and Terrestrial Ecosystems

Polyunsaturated fatty acids (PUFAs), including octadecadienoic acids, are fundamental components of cell membranes and serve as crucial energy sources and signaling molecules in both marine and terrestrial ecosystems. Their significance stems from their role at the base of food webs, where they are primarily produced by photosynthetic organisms.

In terrestrial ecosystems , plants are the main producers of octadecadienoic acids. These fatty acids are essential for plant growth and development, and as discussed previously, they are vital for defense against herbivores and pathogens. oup.comnih.gov The transfer of these essential fatty acids through the food chain is critical for the health and reproduction of herbivores and their predators. The composition of fatty acids in plants can influence the feeding preferences and nutritional ecology of herbivores.

In marine ecosystems , phytoplankton are the primary producers of PUFAs. wikipedia.org These microorganisms form the base of the marine food web, and the PUFAs they synthesize are transferred to zooplankton, fish, and ultimately to top predators. wikipedia.org The availability and composition of fatty acids in phytoplankton can have profound effects on the structure and functioning of marine ecosystems. While specific data on this compound in marine environments is limited, the general importance of C18 PUFAs is well-recognized. These fatty acids are essential for the growth, development, and reproduction of many marine organisms.

It is important to note that environmental factors can influence the fatty acid composition of primary producers in both marine and terrestrial environments. For instance, changes in temperature, light availability, and nutrient levels can alter the production of different fatty acids, with potential cascading effects on the entire food web.

Table 2: Significance of Polyunsaturated Fatty Acids in Ecosystems

| Ecosystem | Primary Producers | Role of PUFAs | Key Organisms Involved |

|---|---|---|---|

| Terrestrial | Plants | Energy storage, membrane structure, defense signaling. oup.comnih.gov | Plants, herbivores, predators. |

| Marine | Phytoplankton | Base of the food web, essential nutrients for consumers. wikipedia.org | Phytoplankton, zooplankton, fish, marine mammals. |

Evolutionary Trajectories of Octadecadienoic Acid Biosynthetic Enzymes

The biosynthesis of octadecadienoic acids and other polyunsaturated fatty acids is dependent on the activity of two key enzyme families: fatty acid desaturases (FADs) and fatty acid elongases (ELO). The evolutionary history of these enzymes provides insights into the diversification of fatty acid profiles observed across different plant lineages. gsartor.orgnih.gov

Fatty acid desaturases are responsible for introducing double bonds into fatty acid chains. nih.gov In plants, there are two main types of desaturases: soluble acyl-ACP desaturases found in plastids and membrane-bound desaturases located in the endoplasmic reticulum and plastids. gsartor.org Phylogenetic analyses suggest that these different types of desaturases have distinct evolutionary origins. gsartor.org The evolution of FADs is characterized by gene duplication events followed by functional divergence, leading to the emergence of enzymes with different substrate specificities and the ability to introduce double bonds at various positions along the fatty acid chain. bohrium.com This evolutionary plasticity has allowed plants to produce a wide array of fatty acids, each with specific physiological roles. It is believed that Δ9 desaturases are the most ancient of these enzymes. researchgate.net

Fatty acid elongases work in conjunction with desaturases to produce long-chain PUFAs. These enzymes catalyze the addition of two-carbon units to the carboxyl end of a fatty acid chain. nih.gov Similar to desaturases, the elongase gene family has undergone expansion and diversification throughout plant evolution, contributing to the complexity of fatty acid metabolism. nih.gov

The evolution of these biosynthetic pathways has been driven by various selective pressures, including the need to maintain membrane fluidity in different thermal environments and the co-evolutionary arms race between plants and their herbivores and pathogens. The ability to synthesize specific octadecadienoic acid isomers and their derived oxylipins has likely been a key factor in the adaptation of plants to diverse ecological niches.

Table 3: Key Enzyme Families in Octadecadienoic Acid Biosynthesis and their Evolutionary Features

| Enzyme Family | Function | Evolutionary Features |

|---|---|---|

| Fatty Acid Desaturases (FADs) | Introduce double bonds into fatty acid chains. nih.gov | Originated from ancient prokaryotic enzymes; diversified through gene duplication and functional divergence. gsartor.orgbohrium.com |

| Fatty Acid Elongases (ELO) | Extend the carbon chain of fatty acids. nih.gov | Expanded gene family in higher plants, allowing for the synthesis of very-long-chain fatty acids. nih.gov |

| Lipoxygenases (LOXs) | Catalyze the initial oxygenation of octadecadienoic acids in the octadecanoid pathway. oup.com | A diverse family of enzymes with different positional specificities, leading to a variety of oxylipin products. |

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies of Ligand-Protein Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.comtexilajournal.com These methods are instrumental in drug discovery for predicting how a ligand, such as a fatty acid, might interact with a protein target.

A hypothetical docking study of octadeca-8,13-dienoic acid would involve preparing the 3D structure of the molecule and a target protein of interest. Docking software would then be used to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the fatty acid and the protein's active site. The results of such a study could be presented in a table format, as shown below.

Table 1: Hypothetical Docking Study Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein X | -X.X | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Hydrophobic |

Note: This table is for illustrative purposes only, as specific docking studies for this compound are not currently available.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These techniques are crucial for understanding the flexibility of fatty acids and how their shape might influence their biological function.

Specific conformational analysis and molecular dynamics simulation studies for this compound have not been reported. However, research on other polyunsaturated fatty acids, like linoleic acid, provides insights into the likely conformational behavior of such molecules. The presence of double bonds in the alkyl chain introduces kinks, leading to a more curved structure compared to saturated fatty acids. The flexibility of these molecules is influenced by the relative torsional freedom of the carbon-carbon single bonds located between or adjacent to the double bonds.

MD simulations can reveal the dynamic nature of these molecules, showing how they might fold or change shape in different environments, such as in a solvent or when interacting with a biological membrane. The results of such simulations could provide information on the distribution of different conformers and the energetic barriers between them.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can be employed to elucidate the mechanisms of chemical reactions, including those involving fatty acids.

There are no specific quantum chemical studies on the reaction mechanisms of this compound in the available literature. However, quantum chemistry is a powerful tool for investigating various reactions that fatty acids can undergo, such as oxidation, hydrogenation, and esterification. For example, quantum chemical calculations could be used to model the transition states and reaction pathways for the enzymatic oxidation of this compound by lipoxygenases, providing insights into the stereochemistry and energetics of the process.

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate chemical structures with biological activities.

Specific SAR prediction studies for this compound are not documented in the scientific literature. To conduct such a study, a dataset of structurally related compounds with measured biological activity would be required. For instance, a series of octadecadienoic acid isomers and their derivatives could be tested for their activity against a particular biological target. Computational descriptors representing the physicochemical properties of these molecules would then be calculated and used to build a QSAR model that could predict the activity of new, untested compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Translational Opportunities Excluding Clinical Human Trials

Integration of Multi-Omics Data (e.g., Lipidomics, Metabolomics, Proteomics)

A significant future direction for understanding the biological relevance of Octadeca-8,13-dienoic acid is the integration of multi-omics data. This approach can provide a comprehensive view of the molecular pathways influenced by this fatty acid. By combining lipidomics, metabolomics, and proteomics, researchers can map its metabolic fate, identify its downstream signaling effects, and uncover its interactions with other cellular components.

Multi-omics analyses have been successfully used to investigate the roles of other fatty acids and their metabolites. For instance, a combined metabolomic and transcriptomic analysis of ovine atretic follicles identified the linoleic acid metabolite 13-Hydroxyoctadecadienoic acid (13(S)-HODE) as a key modulator of granulosa cell ferroptosis. nih.gov This study highlighted pathways related to linoleic acid and fatty acid metabolism. nih.gov Similarly, multi-omics approaches have been employed to understand the effects of other complex lipids like okadaic acid, revealing impacts on lipid metabolism, gene and protein expression, and cellular signaling pathways. nih.govresearchgate.netresearchgate.net

For this compound, a similar strategy could elucidate its specific impact on cellular health and disease models. Future studies should aim to:

Trace its metabolic pathway: Utilize lipidomics to track the incorporation of this compound into complex lipids and identify its downstream metabolites.

Identify protein interactions: Employ proteomics to discover proteins that are differentially expressed or post-translationally modified in response to this fatty acid, which could reveal its mechanism of action.

Map metabolic shifts: Use metabolomics to assess global changes in the cellular metabolome, providing insights into how it influences energy metabolism and other biochemical pathways. metabolon.com

This integrated approach will be crucial for building a holistic understanding of the biological significance of this compound.

Development of Advanced Biotechnological Production Platforms

The scarcity of this compound in nature necessitates the development of advanced biotechnological platforms for its sustainable and scalable production. Metabolic engineering of microorganisms offers a promising route to produce this and other "unusual" or "exotic" fatty acids. nih.govresearchgate.net Yeasts, in particular, are excellent candidates due to their robust growth and high capacity for lipid accumulation. nih.govfrontiersin.org

Oleaginous yeasts like Yarrowia lipolytica and the conventional yeast Saccharomyces cerevisiae have been successfully engineered to produce a variety of tailored fatty acids. researchgate.netmdpi.com The general strategies involve:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA, the primary building block for fatty acid synthesis. nih.govnih.gov

Introducing Novel Enzymes: Expressing heterologous desaturases and elongases that can introduce double bonds at specific positions, such as the Δ8 and Δ13 positions required for this compound.

Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (β-oxidation) or storage in unwanted lipid classes to channel metabolic flux towards the desired product. mdpi.com

Optimizing Fermentation Conditions: Fine-tuning culture parameters to maximize yield and productivity.

The table below outlines potential microbial hosts and the key engineering strategies that could be employed for the production of this compound.

| Microbial Host | Key Advantages | Potential Engineering Strategies |

| Yarrowia lipolytica | Naturally high lipid accumulation, ability to utilize diverse feedstocks. researchgate.net | Overexpression of acetyl-CoA carboxylase (ACC1); Introduction of novel fatty acid desaturases; Deletion of β-oxidation pathway genes (e.g., POX). nih.govmdpi.com |

| Saccharomyces cerevisiae | Well-characterized genetics, robust for industrial fermentation. researchgate.netfrontiersin.org | Engineering of fatty acid synthase (FAS) complex; Expression of heterologous desaturases and elongases; Disruption of pathways competing for fatty acid precursors. nih.govmdpi.com |

| Escherichia coli | Rapid growth, simple genetic manipulation. | Introduction of yeast-derived lipid synthesis pathways; Expression of specific desaturases; Optimization of culture conditions for fatty acid production. researchgate.net |

Future research should focus on identifying and characterizing the specific enzymes capable of synthesizing the unique 8,13-diene structure and integrating them into these established microbial chassis.

Identification of Novel Biological Functions and Signaling Pathways

Isomers of octadecadienoic acid and their oxygenated derivatives are known to be potent signaling molecules involved in a variety of physiological and pathological processes, particularly inflammation. lipotype.comnih.gov For example, 13-oxo-octadeca-9,11-dienoic acid (13-KODE) has demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 pathway in macrophages. nih.govmdpi.comresearchgate.net Similarly, hydroxyoctadecadienoic acids (HODEs) are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of lipid metabolism and inflammation. nih.gov

Given these precedents, it is highly probable that this compound also possesses unique biological functions. Its distinct double bond positioning could lead to novel interactions with cellular receptors and enzymes. Future research should systematically investigate its effects on key signaling pathways implicated in inflammation, oxidative stress, and metabolic regulation.

Key Signaling Pathways to Investigate for this compound:

Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response. Studies could assess if the compound inhibits LPS-induced NF-κB activation. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK): Includes ERK, JNK, and p38, which are involved in cellular stress responses and inflammation. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that play critical roles in lipid and glucose metabolism. nih.gov

Apoptotic Pathways: Investigating its ability to induce or inhibit programmed cell death in various cell types, such as cancer cells, could reveal therapeutic potential. mdpi.com

Nrf2/HO-1 Pathway: The primary pathway for cellular defense against oxidative stress. nih.gov

Elucidating the specific signaling cascades modulated by this compound will be essential for understanding its potential health benefits and translational applications.

Exploration of Undiscovered Natural Sources and Their Unique Isomeric Profiles

While many common fatty acids are well-documented in various plant and microbial sources, the natural occurrence of this compound is not well-established. Future research should prioritize the systematic screening of diverse biological sources to identify natural producers of this compound. Potential sources include:

Plant Seed Oils: Many plant seeds are rich in unusual fatty acids. nih.gov A thorough investigation of seed oils from underexplored or exotic plant species, such as Mirabilis jalapa or Chilopsis linearis, which are known to produce other uncommon fatty acids, could be fruitful. researchgate.netwikipedia.orgresearchgate.net

Microorganisms: Bacteria, fungi, and microalgae are known to synthesize a vast array of lipids. nih.govnih.govresearchgate.net Screening microbial libraries from diverse environments (e.g., marine, soil) may lead to the discovery of strains that produce this compound.

Marine Organisms: Marine invertebrates and algae are often sources of novel bioactive lipids and could be a promising avenue for discovery.

When a potential source is identified, it is crucial to determine the precise isomeric profile of the this compound produced. The geometric configuration (cis or trans) of the double bonds at the 8th and 13th positions will profoundly influence the molecule's physical properties and biological activity. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be essential for this detailed structural characterization. Understanding the natural isomeric diversity is a critical step toward linking specific structures to specific biological functions.

Q & A

Q. Methodological Focus

- Sample Preparation : Use antioxidants (e.g., BHT) during lipid extraction to prevent oxidation .

- Data Reporting : Include exact mass (e.g., 276.189665 g/mol) and isotopic purity for labeled compounds .

- Statistical Analysis : Apply multivariate analysis to distinguish biological effects from batch-to-batch variability .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Safety and Compliance

- Storage : Keep under nitrogen at –20°C to prevent peroxidation .

- Exposure Control : Use fume hoods for weighing and handling powders; wear nitrile gloves and safety goggles (GHS07: H319 eye irritation risk) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.